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Compound of Interest

Compound Name: AzBTS-(NH4)2

Cat. No.: B1664314 Get Quote

Technical Support Center: ABTS-(NH4)2
Antioxidant Assays
Welcome to the technical support center for the ABTS/antioxidant assay. This resource is

designed for researchers, scientists, and drug development professionals to troubleshoot and

resolve common issues encountered during the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-

sulfonic acid)) diammonium salt antioxidant assay, leading to more consistent and reliable

results.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the ABTS antioxidant assay?

The ABTS assay is based on the principle of an antioxidant's ability to scavenge the pre-formed

ABTS radical cation (ABTS•+).[1][2][3] ABTS is oxidized by ammonium persulfate to produce a

stable, blue-green ABTS•+ chromophore.[3][4] This radical cation has strong absorption at

specific wavelengths, typically 734 nm.[1][2] When an antioxidant is introduced, it donates an

electron or hydrogen atom to the ABTS•+, neutralizing it and causing the color to fade.[2][3]

The degree of decolorization, measured as a decrease in absorbance, is proportional to the

antioxidant's concentration and its radical-scavenging capacity.[3]

Q2: My results are not reproducible between assays. What are the likely causes?
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Inconsistent results in the ABTS assay can stem from several factors:

Variability in ABTS•+ Generation: The formation of the ABTS radical cation is a slow process,

typically requiring 12-16 hours of incubation.[2] Incomplete or inconsistent incubation can

lead to variable starting concentrations of the radical.

pH Fluctuations: The ABTS radical cation's stability and the antioxidant activity of many

compounds are pH-dependent.[1][5][6] Inconsistent pH of the reaction mixture can therefore

lead to variable results.

Inconsistent Incubation Times: The reaction between the antioxidant and ABTS•+ may not

reach its endpoint instantaneously. Using inconsistent incubation times before measuring the

absorbance will lead to variability.[7]

Pipetting Errors: As with any assay, inaccuracies in pipetting reagents, standards, and

samples will directly impact the final results.

Temperature Variations: Significant temperature fluctuations can affect reaction rates and the

stability of the ABTS radical.

Q3: I am observing a high background absorbance in my blank wells. What could be the

reason?

High background absorbance in blank wells (containing only the ABTS•+ solution and the

solvent) can be due to:

Improper Dilution of ABTS•+ Stock: The ABTS•+ working solution should be diluted to

achieve a specific initial absorbance, typically between 0.7 and 1.0 at 734 nm.[8] If the

solution is too concentrated, the background will be high.

Contaminated Reagents or Solvent: Impurities in the water, buffer, or organic solvent used

for dilution can react with the ABTS•+ and contribute to the absorbance.

Instability of the ABTS•+ Radical: The ABTS radical can be unstable under certain

conditions, such as exposure to light or extreme pH, which might lead to changes in its

absorbance.[6]
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Q4: My sample is colored. How can I correct for this interference?

Sample color can interfere with the absorbance reading at 734 nm, leading to an

underestimation of antioxidant activity.[1] To correct for this, a sample blank should be prepared

for each colored sample. This blank should contain the sample at the same concentration used

in the assay, but with the solvent or buffer used to dilute the ABTS•+ solution instead of the

ABTS•+ solution itself. The absorbance of this sample blank is then subtracted from the

absorbance of the corresponding sample well.
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Problem Potential Cause Recommended Solution

Poor Reproducibility (High

CV%)

Inconsistent ABTS•+ radical

generation.

Prepare a large batch of

ABTS•+ stock solution for a

series of experiments. Ensure

complete dissolution and

consistent incubation (12-16

hours in the dark).

Inconsistent incubation time

after adding the sample.

Use a timer and ensure a

consistent incubation period

for all wells before reading the

absorbance. A 6-10 minute

incubation is common, but this

may need optimization.[7]

pH variability in the reaction

mixture.

Use a buffered solution to

dilute the ABTS•+ stock and

prepare samples to maintain a

consistent pH. A pH range of

4.0-5.0 is often considered

optimal for ABTS•+ stability.[6]

Absorbance Readings are Too

High or Too Low

Incorrect concentration of

ABTS or ammonium

persulfate.

Double-check the calculations

and weighing of reagents. The

molar ratio of ABTS to

ammonium persulfate is crucial

for proper radical generation.

The ABTS•+ working solution

absorbance is outside the

optimal range (0.7-1.0).

Adjust the dilution of the

ABTS•+ stock solution with the

appropriate solvent until the

desired absorbance is

reached.

Sample concentration is

outside the linear range of the

assay.

Prepare a serial dilution of

your sample to find a

concentration that falls within

the linear range of your

standard curve.
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Unexpected Color Change

(e.g., to pink)

This may occur with certain

samples, particularly at low

ABTS concentrations and

acidic pH, and could indicate a

secondary reaction.[9]

Ensure the pH of your reaction

is controlled. If the issue

persists, it may be inherent to

the sample's chemical

properties and may require

further investigation or a

different antioxidant assay.

Non-linear Standard Curve
Impure or degraded standard

(e.g., Trolox).

Use a fresh, high-purity

standard. Prepare fresh

standard solutions for each

assay.

Incorrect preparation of

standard dilutions.

Carefully prepare serial

dilutions of the standard and

ensure thorough mixing at

each step.

The solvent used for the

standard may be affecting the

reaction.

Prepare the standard in the

same solvent as your samples.

Note that some solvents can

interfere with the assay.[10]

Experimental Protocols
Preparation of ABTS•+ Stock Solution

Prepare a 7 mM solution of ABTS in deionized water.

Prepare a 2.45 mM solution of ammonium persulfate in deionized water.

Mix equal volumes of the 7 mM ABTS solution and the 2.45 mM ammonium persulfate

solution.

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This

will allow for the complete formation of the ABTS•+ radical cation.[2]

Preparation of ABTS•+ Working Solution
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Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol,

methanol, or a phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

The choice of solvent can impact the assay; for hydrophilic samples, a buffer is suitable,

while for lipophilic samples, an organic solvent may be necessary.[2]

Standard ABTS Assay Procedure
Prepare a series of standard solutions of a known antioxidant, such as Trolox (a water-

soluble vitamin E analog), in the same solvent used for the ABTS•+ working solution.

Prepare solutions of your test samples at various concentrations.

To a 96-well microplate, add a small volume (e.g., 10-20 µL) of the standard or sample

solution to each well.

Add a larger volume (e.g., 180-190 µL) of the ABTS•+ working solution to each well to initiate

the reaction.

For colored samples, prepare a sample blank by adding the sample to a well containing the

solvent/buffer without the ABTS•+.

Incubate the plate at room temperature for a defined period (e.g., 6-10 minutes). This time

may require optimization.

Measure the absorbance of each well at 734 nm using a microplate reader.

Calculate the percentage of inhibition of the ABTS•+ radical for each standard and sample

using the following formula:

% Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ]

x 100

Plot a standard curve of % inhibition versus the concentration of the standard.

Determine the antioxidant capacity of the samples by comparing their % inhibition to the

standard curve. Results are often expressed as Trolox Equivalents (TE).
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Visualizations
Caption: Workflow for the ABTS antioxidant assay.

Caption: Chemical principle of the ABTS assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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